molecular formula C8H20Cl2N2 B13361658 trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride

trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride

Cat. No.: B13361658
M. Wt: 215.16 g/mol
InChI Key: VBMYXEDSRNPINV-UHFFFAOYSA-N
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Description

trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride: is an organic compound with the molecular formula C8H18N2. It is a derivative of cyclohexane, where two methanamine groups are attached to the 1 and 4 positions of the cyclohexane ring in a trans configuration. This compound is commonly used in various chemical and industrial applications due to its unique structural properties.

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

[4-(aminomethyl)cyclohexyl]methanamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c9-5-7-1-2-8(6-10)4-3-7;;/h7-8H,1-6,9-10H2;2*1H

InChI Key

VBMYXEDSRNPINV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride typically involves the hydrogenation of cyclohexane-1,4-dicarbonitrile. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as Raney nickel or palladium on carbon. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous hydrogenation in a flow reactor, followed by crystallization and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride can undergo oxidation reactions to form corresponding amine oxides.

    Reduction: The compound can be reduced to form cyclohexane derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various polymers and resins due to its ability to form stable amine linkages .

Biology: In biological research, this compound is used as a cross-linking agent in protein and nucleic acid studies. It helps in stabilizing the structure of biomolecules for various analytical techniques .

Medicine: Its unique structure allows it to interact with specific biological targets .

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It enhances the mechanical properties and durability of these materials .

Mechanism of Action

The mechanism of action of trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amine groups can form hydrogen bonds with various functional groups in biological molecules, leading to changes in their conformation and activity. This compound can also act as a ligand, binding to metal ions and influencing their reactivity .

Comparison with Similar Compounds

Uniqueness: trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride is unique due to its trans configuration and the presence of methanamine groups. This configuration provides specific steric and electronic properties that are advantageous in various applications, such as polymer synthesis and biological interactions .

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